molecular formula C12H26 B14549743 4-Ethyl-4,5-dimethyloctane CAS No. 62183-73-7

4-Ethyl-4,5-dimethyloctane

Cat. No.: B14549743
CAS No.: 62183-73-7
M. Wt: 170.33 g/mol
InChI Key: MOEUNMMPAYEJOZ-UHFFFAOYSA-N
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Description

4-Ethyl-4,5-dimethyloctane is a branched alkane with the molecular formula C12H26. It is a hydrocarbon consisting of a long carbon chain with ethyl and methyl groups attached to the fourth and fifth carbon atoms, respectively. This compound is part of the larger family of alkanes, which are saturated hydrocarbons containing only single bonds between carbon atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-4,5-dimethyloctane typically involves the alkylation of octane. One common method is the reaction of octane with iodoethane in the presence of a catalyst or under high-temperature conditions. The reaction can be represented as follows:

[ \text{C}8\text{H}{18} + \text{C}2\text{H}5\text{I} \rightarrow \text{C}{12}\text{H}{26} + \text{HI} ]

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques such as catalytic cracking and reforming of petroleum fractions. These processes help in obtaining the desired branched alkanes by breaking down larger hydrocarbons and rearranging their structures.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-4,5-dimethyloctane, like other alkanes, primarily undergoes substitution reactions. These reactions involve the replacement of a hydrogen atom with another atom or group of atoms. Common types of reactions include:

    Halogenation: Reaction with halogens (e.g., chlorine or bromine) to form haloalkanes.

    Combustion: Complete combustion in the presence of oxygen to produce carbon dioxide and water.

Common Reagents and Conditions

    Halogenation: Typically requires ultraviolet light or heat to initiate the reaction.

    Combustion: Requires an adequate supply of oxygen and an ignition source.

Major Products Formed

    Halogenation: Produces haloalkanes such as 4-chloro-4,5-dimethyloctane.

    Combustion: Produces carbon dioxide (CO2) and water (H2O).

Scientific Research Applications

4-Ethyl-4,5-dimethyloctane has various applications in scientific research, particularly in the fields of chemistry and industry. Some of its applications include:

    Chemical Research: Used as a reference compound in the study of branched alkanes and their properties.

    Industrial Applications: Employed in the formulation of specialty fuels and lubricants due to its branched structure, which can enhance certain performance characteristics.

Mechanism of Action

As a hydrocarbon, 4-Ethyl-4,5-dimethyloctane does not have a specific mechanism of action in biological systems. Its primary interactions are through physical and chemical properties, such as hydrophobic interactions and combustion reactions. In industrial applications, its branched structure can influence its behavior in mixtures and reactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-Ethyl-2,5-dimethyloctane
  • 4-Ethyl-3,5-dimethyloctane
  • 5-Ethyl-4,4-dimethyloctane

Uniqueness

4-Ethyl-4,5-dimethyloctane is unique due to its specific branching pattern, which can influence its physical and chemical properties. Compared to its isomers, it may exhibit different boiling points, densities, and reactivity profiles, making it suitable for specific applications in research and industry.

Properties

CAS No.

62183-73-7

Molecular Formula

C12H26

Molecular Weight

170.33 g/mol

IUPAC Name

4-ethyl-4,5-dimethyloctane

InChI

InChI=1S/C12H26/c1-6-9-11(4)12(5,8-3)10-7-2/h11H,6-10H2,1-5H3

InChI Key

MOEUNMMPAYEJOZ-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)C(C)(CC)CCC

Origin of Product

United States

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